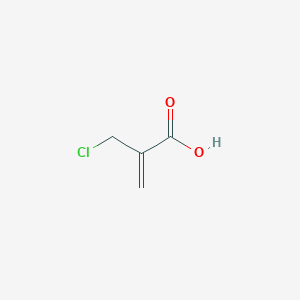

b-Chloromethacrylic acid

CAS No.: 920-99-0

Cat. No.: VC20684146

Molecular Formula: C4H5ClO2

Molecular Weight: 120.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920-99-0 |

|---|---|

| Molecular Formula | C4H5ClO2 |

| Molecular Weight | 120.53 g/mol |

| IUPAC Name | 2-(chloromethyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C4H5ClO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7) |

| Standard InChI Key | AMNGVFRKAFUEHP-UHFFFAOYSA-N |

| Canonical SMILES | C=C(CCl)C(=O)O |

Introduction

Structural and Physicochemical Properties

β-Chloromethacrylic acid is an α,β-unsaturated carboxylic acid with a molecular weight of 120.53 g/mol. Its structure combines a vinyl chloride moiety with a carboxylic acid group, conferring unique electronic and steric properties.

Key Physical Properties

The chlorine substituent significantly alters the physical behavior compared to methacrylic acid (Table 1). For instance, the electronegative chlorine atom increases molecular polarity, elevating the boiling point and reducing water solubility.

Table 1: Comparative Physical Properties of β-Chloromethacrylic Acid and Methacrylic Acid

The reduced pKa relative to methacrylic acid stems from the chlorine’s electron-withdrawing effect, which stabilizes the deprotonated carboxylate form. This property enhances its acidity, making it more reactive in proton-transfer reactions .

Spectroscopic Characteristics

While direct spectroscopic data for β-chloromethacrylic acid are scarce, inferences can be drawn from analogous compounds:

-

¹H NMR: The vinyl proton adjacent to chlorine (CH₂=C(Cl)–) is expected to resonate at δ 6.2–6.5 ppm as a doublet, split by coupling with the trans vinyl proton.

-

¹³C NMR: The carbonyl carbon (COOH) appears near δ 170 ppm, while the chlorine-bearing carbon (C-Cl) resonates at δ 110–115 ppm.

-

IR: Strong absorbance bands at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch) .

Synthetic Routes to β-Chloromethacrylic Acid

Halogenation of Methacrylic Acid Derivatives

A common approach involves the chlorination of methacrylic acid or its esters. For example, radical-mediated addition of chlorine gas (Cl₂) to methacrylic acid under UV light yields β-chloromethacrylic acid, though competing α-chlorination may occur. Alternative methods include:

-

Electrophilic Addition: Reaction of methacrylic acid with HCl in the presence of peroxides, favoring anti-Markovnikov addition to the double bond .

-

Ester Chlorination: Chlorination of methyl methacrylate followed by hydrolysis, as shown below:

Yields for this route are moderate (50–70%) due to competing side reactions .

Dehydrohalogenation of Dichloropropionic Acid

β-Chloromethacrylic acid can be synthesized via dehydrohalogenation of 2,3-dichloropropionic acid using strong bases like NaOH:

This method requires careful temperature control (80–100°C) to prevent decarboxylation .

Chemical Reactivity and Applications

Polymerization Behavior

β-Chloromethacrylic acid undergoes radical polymerization to form poly(β-chloromethacrylic acid), a thermally stable polymer with applications in:

-

Ion-Exchange Resins: The carboxylic acid group enables cation-exchange capacity, while the chlorine enhances hydrophobicity.

-

Adhesives: Copolymerization with styrene or vinyl chloride improves adhesion to polar substrates .

Nucleophilic Additions

The electron-deficient double bond participates in Michael additions with amines, thiols, and alcohols. For example, reaction with ethylenediamine yields a β-chlorinated diamide, a potential crosslinker for epoxy resins :

Pharmaceutical Intermediates

In drug synthesis, β-chloromethacrylic acid serves as a precursor for α-methylene-γ-butyrolactones, which exhibit antitumor activity. Its chlorine atom can be displaced in SN2 reactions with nucleophiles like azide or methoxide .

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | ~250 mg/kg (estimated) |

| Flash Point | 85–90°C (closed cup) |

| Storage Temperature | 2–8°C (under inert atmosphere) |

| Regulatory Status | Not yet classified by OSHA |

Recent Advances and Future Directions

Recent studies explore its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume